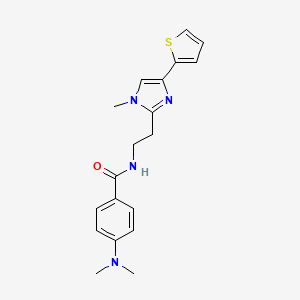

4-(dimethylamino)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Description

The compound 4-(dimethylamino)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide features a hybrid structure combining a dimethylamino-substituted benzamide, an ethyl linker, and a 1-methyl-4-(thiophen-2-yl)-imidazole core. Key structural attributes include:

- Benzamide moiety: The 4-(dimethylamino) group enhances solubility and electronic properties via its electron-donating nature.

- Imidazole-thiophene core: The imidazole ring is substituted with a methyl group (position 1) and a thiophene (position 4), which may influence steric and electronic interactions in biological systems.

- Ethyl linker: Connects the benzamide to the imidazole, providing conformational flexibility.

Properties

IUPAC Name |

4-(dimethylamino)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-22(2)15-8-6-14(7-9-15)19(24)20-11-10-18-21-16(13-23(18)3)17-5-4-12-25-17/h4-9,12-13H,10-11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFVEGJZGPTBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC=C(C=C2)N(C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(dimethylamino)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the thiophen-2-yl-imidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(dimethylamino)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for further investigation in drug discovery.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole

- Core : 4,5-Dihydroimidazole with thiophene (position 2) and benzyl (position 1).

- Key Differences :

- Lacks the benzamide group, reducing hydrogen-bonding capacity.

- The dihydroimidazole (imidazoline) core may enhance rigidity compared to the fully aromatic imidazole in the target compound.

- Synthesis : Achieved via NBS-mediated cyclization (78% yield), highlighting the utility of thiophene-2-carbaldehyde in imidazoline-thiophene systems.

B. 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- Core : Benzimidazole with a thioether linkage to an acetamide group.

- Key Differences :

- Benzimidazole vs. imidazole-thiophene core: The fused benzene ring in benzimidazole increases hydrophobicity.

- Acetamide vs. benzamide: The shorter alkyl chain in acetamide may reduce steric hindrance.

- Properties : The thio group (C=S) introduces distinct electronic effects compared to the thiophene’s conjugated sulfur.

C. (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide Derivatives

- Core : Benzimidazole linked to halogenated benzylidenebenzohydrazide.

- Key Differences: Hydrazide vs. benzamide: Hydrazide groups enable tautomerism and metal chelation. Halogen substituents (e.g., Cl, Br) provide electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound.

Physicochemical Properties

- Solubility: The target compound’s dimethylamino group likely improves aqueous solubility compared to halogenated derivatives (e.g., ) or benzyl-substituted analogs ().

- Melting Points : While specific data are absent, benzimidazole derivatives () typically exhibit higher melting points due to aromatic stacking, whereas imidazole-thiophene systems (target compound) may show lower melting points due to conformational flexibility.

Biological Activity

4-(Dimethylamino)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide, commonly referred to as compound X, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₁N₃OS

- Molecular Weight : 345.54 g/mol

- IUPAC Name : 4-(dimethylamino)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Biological Activity Overview

The biological activity of compound X has been studied in various contexts, including its effects on cancer cells, its interaction with specific biological targets, and its potential as a therapeutic agent.

Compound X is believed to exert its effects primarily through the inhibition of specific kinases involved in tumor growth and survival. The compound's structure allows it to interact with various protein targets, leading to altered signaling pathways that can induce apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that compound X exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 3.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 4.5 | Inhibition of cell proliferation |

Animal Studies

In vivo studies using mouse xenograft models have shown that compound X significantly reduces tumor growth compared to control groups. Notably, the compound was well-tolerated with no severe adverse effects reported.

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

A recent study evaluated the efficacy of compound X in NSCLC models resistant to first-line therapies. The results indicated that treatment with compound X restored sensitivity to existing EGFR-targeted drugs, suggesting a potential role in overcoming drug resistance.

Case Study 2: Combination Therapy

Another study explored the use of compound X in combination with traditional chemotherapeutics. The combination therapy resulted in enhanced cell death compared to either treatment alone, highlighting the synergistic effects of compound X when used alongside established cancer treatments.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene and imidazole moieties significantly impact the biological activity of compound X. For instance:

- Substitutions on the thiophene ring enhance binding affinity to target kinases.

- Variations in the dimethylamino group influence cytotoxic potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.